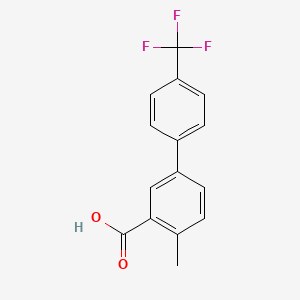

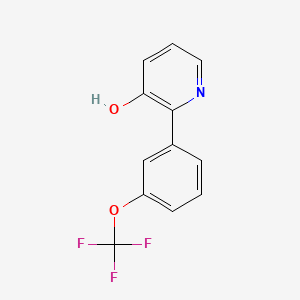

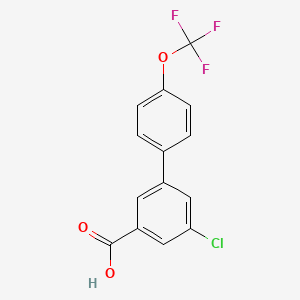

6-(4-(Trifluoromethoxy)phenyl)pyridin-3-ol

Übersicht

Beschreibung

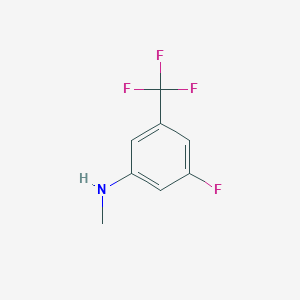

6-(4-(Trifluoromethoxy)phenyl)pyridin-3-ol, also known as 6-TFMP, is a compound of the heterocyclic class of organic compounds that are composed of atoms of at least two different elements. 6-TFMP is composed of carbon, hydrogen, nitrogen, and fluorine atoms and is used in a variety of scientific applications, including synthesis, research, and pharmaceuticals. 6-TFMP has a variety of chemical and biochemical properties that make it an attractive compound for use in research and synthesis.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Expeditious Synthesis and Bio-evaluation : A series of novel 1,2,3-triazole-2,4-bis(trifluoromethyl) phenyl pyridine hybrids were synthesized, utilizing 6-(3,5-bis(trifluoromethyl)phenyl)pyridin-3-ol as a precursor. These compounds demonstrated potent in vitro activity against bacterial and fungal strains, highlighting their potential in antimicrobial research (Jha & Atchuta Ramarao, 2017).

General Approach to (Trifluoromethoxy)pyridines : Research has made the previously unknown 2-, 3-, and 4-(trifluoromethoxy)pyridines accessible through efficient synthesis. These compounds serve as important building blocks for life-sciences-oriented research, with their structural and electronic properties being thoroughly investigated (Manteau et al., 2010).

Material Science and Photophysics

Luminescent Diiridium Complexes : Novel diiridium complexes synthesized with 2-pyrazolyl-6-phenyl pyridine chelate exhibit superior photophysical and electrochemical properties. These complexes have applications in organic light-emitting diodes (OLEDs), demonstrating their utility in advanced material sciences (Liao et al., 2018).

Polyimides with Phthalimide as Pendent Group : A novel series of polyimides, synthesized from a pyridine-containing triamine, showed excellent thermal stability and solubility. These materials, having phthalimide as a pendent group, are relevant for applications requiring high-performance polymers (Zhuo et al., 2014).

Chemical Synthesis and Building Blocks

- Trifluoromethoxylation of Pyridines and Pyrimidines : A scalable protocol was developed for the regioselective trifluoromethoxylation of pyridines and pyrimidines, creating valuable scaffolds for further chemical modifications. This work opens new avenues for incorporating the trifluoromethoxy group into heteroaromatics, expanding their utility in drug discovery, agrochemicals, and material science (Feng et al., 2016).

Eigenschaften

IUPAC Name |

6-[4-(trifluoromethoxy)phenyl]pyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO2/c13-12(14,15)18-10-4-1-8(2-5-10)11-6-3-9(17)7-16-11/h1-7,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDFAYWMGFVQLFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=C2)O)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40692746 | |

| Record name | 6-[4-(Trifluoromethoxy)phenyl]pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40692746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261729-36-5 | |

| Record name | 6-[4-(Trifluoromethoxy)phenyl]pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40692746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

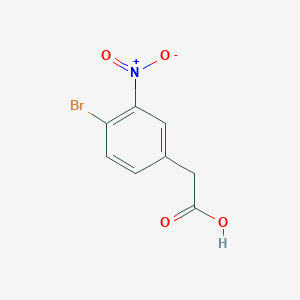

![6-[3-(Trifluoromethyl)phenyl]pyridin-3-ol](/img/structure/B3094976.png)